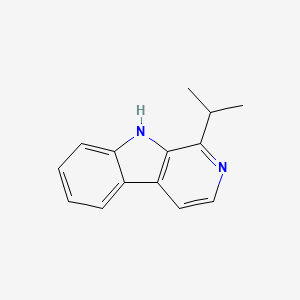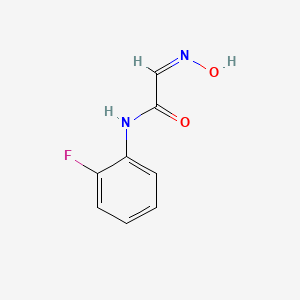
Mono(1-methylheptyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Mono-2-octyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are esters of phthalic acid and are primarily used to soften polyvinyl chloride (PVC). Due to their extensive use, phthalates are ubiquitous in the environment and have raised concerns due to their potential health effects .
Méthodes De Préparation
The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the acid-catalyzed reaction of phthalic anhydride with 2-octanol. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-octanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions include phthalic acid and its derivatives .
Applications De Recherche Scientifique
(+/-)-Mono-2-octyl phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC, which is used in various applications such as cables, flooring, and medical devices.
Mécanisme D'action
The mechanism of action of (+/-)-Mono-2-octyl phthalate involves its interaction with nuclear receptors and hormone pathways. Phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. They can also interfere with the synthesis, transport, and metabolism of hormones, leading to disruptions in endocrine function .
Comparaison Avec Des Composés Similaires
(+/-)-Mono-2-octyl phthalate can be compared with other phthalates such as diethyl phthalate (DEP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP). While all these compounds are used as plasticizers, they differ in their molecular weights and specific applications. For instance:
Diethyl phthalate (DEP): Used in personal care products and cosmetics.
Dibutyl phthalate (DBP): Used in adhesives and printing inks.
Di(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and flexible PVC products
(+/-)-Mono-2-octyl phthalate is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
21395-09-5 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
Clé InChI |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)
![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)
![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)






![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)


